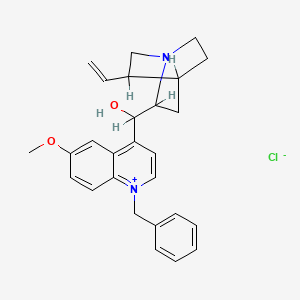

(8alpha,9R)-1'-Benzyl-9-hydroxy-6'-methoxycinchonanium chloride

Descripción

(8α,9R)-1'-Benzyl-9-hydroxy-6'-methoxycinchonanium chloride (CAS: 60990-88-7) is a cinchona alkaloid derivative with the molecular formula C₂₇H₃₁ClN₂O₂ and a molecular weight of 451.00 g/mol . Structurally, it features a benzyl group at the 1'-position, a hydroxyl group at the 9-position, and a methoxy group at the 6'-position on the cinchonane backbone. This compound is closely related to quinine derivatives and is utilized in asymmetric synthesis, pharmaceuticals, and as a chiral catalyst due to its stereochemical rigidity .

Propiedades

Número CAS |

60990-88-7 |

|---|---|

Fórmula molecular |

C27H31ClN2O2 |

Peso molecular |

451.0 g/mol |

Nombre IUPAC |

(1-benzyl-6-methoxyquinolin-1-ium-4-yl)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methanol;chloride |

InChI |

InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29-13-11-21(20)15-26(29)27(30)23-12-14-28(17-19-7-5-4-6-8-19)25-10-9-22(31-2)16-24(23)25;/h3-10,12,14,16,20-21,26-27,30H,1,11,13,15,17-18H2,2H3;1H/q+1;/p-1 |

Clave InChI |

DOBHRBYCXDNPFN-UHFFFAOYSA-M |

SMILES canónico |

COC1=CC2=C(C=C[N+](=C2C=C1)CC3=CC=CC=C3)C(C4CC5CCN4CC5C=C)O.[Cl-] |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de (8alfa,9R)-1’-Bencil-9-hidroxi-6’-metoxicinconanium cloruro normalmente implica la reacción de cinchonidina con cloruro de bencilo en condiciones específicas. La reacción se lleva a cabo en presencia de una base, como el hidróxido de sodio, para facilitar la reacción de sustitución nucleófila. El producto se purifica luego mediante recristalización para obtener el compuesto deseado .

Métodos de Producción Industrial

La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a aumentar la producción manteniendo la calidad del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

(8alfa,9R)-1’-Bencil-9-hidroxi-6’-metoxicinconanium cloruro experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.

Reducción: El compuesto se puede reducir para formar diferentes derivados.

Sustitución: El grupo bencilo se puede sustituir con otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden usar varios nucleófilos para reacciones de sustitución, incluidas las aminas y los tioles.

Productos Mayores

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo da como resultado la formación de una cetona o un aldehído, mientras que la reducción puede conducir a la formación de diferentes derivados de alcohol .

Aplicaciones Científicas De Investigación

Chiral Catalyst in Asymmetric Synthesis

(8alpha,9R)-1'-Benzyl-9-hydroxy-6'-methoxycinchonanium chloride is widely recognized for its effectiveness as a chiral catalyst in asymmetric synthesis. This application is crucial in the development of pharmaceuticals where chirality plays a pivotal role in the biological activity of drugs.

Key Applications:

- Synthesis of Chiral Drugs: The compound facilitates the production of enantiomerically pure compounds, which are essential for the efficacy and safety of many therapeutic agents.

- Catalysis in Organic Reactions: It has been employed in various organic transformations, including alkylation and acylation reactions, enhancing yields and selectivity for desired products .

Case Study 1: Antimalarial Drug Development

Research has demonstrated the utility of (8alpha,9R)-1'-Benzyl-9-hydroxy-6'-methoxycinchonanium chloride in synthesizing novel antimalarial agents. A study highlighted its role in producing derivatives of quinine that exhibit improved efficacy against malaria parasites. The compound's catalytic properties allowed for the efficient formation of these derivatives with high stereochemical purity .

Case Study 2: Synthesis of Anti-Cancer Agents

Another significant application involves the synthesis of anti-cancer compounds. The compound has been utilized to produce various quinoline-based anticancer agents through asymmetric synthesis techniques. These synthesized compounds showed promising results in preclinical trials, demonstrating enhanced selectivity towards cancer cells compared to normal cells .

Mecanismo De Acción

El mecanismo de acción de (8alfa,9R)-1’-Bencil-9-hidroxi-6’-metoxicinconanium cloruro involucra su función como catalizador de transferencia de fase quiral. Facilita la transferencia de moléculas quirales entre diferentes fases, mejorando la velocidad y la selectividad de las reacciones químicas. El compuesto interactúa con los objetivos moleculares a través de enlaces de hidrógeno e interacciones de van der Waals, estabilizando el estado de transición y disminuyendo la energía de activación de la reacción .

Comparación Con Compuestos Similares

Key Structural and Functional Differences

The following table highlights critical distinctions between (8α,9R)-1'-Benzyl-9-hydroxy-6'-methoxycinchonanium chloride and analogous compounds:

Analysis of Substituent Effects

Benzyl Group: The presence of the benzyl group in 60990-88-7 and 118089-84-2 increases lipophilicity compared to non-benzylated analogs like 6119-47-7, enhancing membrane permeability in biological systems .

6'-Methoxy Group : This group in 60990-88-7 and 6119-47-7 contributes to hydrogen-bonding capacity, improving binding affinity in catalytic applications and pharmacological targets .

Counterion : Bromide (118089-84-2) vs. chloride (60990-88-7) alters solubility and ionic strength, impacting applications in chromatography or ionic liquid formulations .

Pharmacological and Catalytic Implications

- Antimalarial Activity : The dihydrate 6119-47-7 retains antimalarial properties akin to quinine but lacks the benzyl group, reducing its utility in synthetic chemistry .

- Catalytic Performance : The 6'-methoxy and benzyl groups in 60990-88-7 synergize to enhance enantioselectivity in asymmetric synthesis compared to 69221-14-3, which lacks the methoxy group .

Notes on Nomenclature and CAS Variants

Discrepancies in CAS numbers (e.g., 60990-88-7 vs. 67174-25-8) arise from stereochemical descriptors or naming conventions but refer to the same structural entity . Researchers must verify substituent positions and stereochemistry when referencing these compounds.

Actividad Biológica

(8alpha,9R)-1'-Benzyl-9-hydroxy-6'-methoxycinchonanium chloride is a synthetic derivative of cinchona alkaloids, which have been studied for their various biological activities, including antimalarial and analgesic properties. This compound's unique structure suggests potential pharmacological applications, particularly in immunomodulation and enzyme inhibition.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 448.97 g/mol. Its structure features a benzyl group and hydroxyl functionalities that may contribute to its biological interactions.

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory potential of similar cinchonium derivatives. For instance, compounds derived from cinchona have shown to enhance immune responses by modulating neutrophil activity. In vitro assays indicated that these compounds can influence calcium mobilization in human neutrophils, a critical aspect of immune cell activation .

Table 1: Summary of Immunomodulatory Activities

| Compound | Effect on Neutrophils | IC50 (µg/mL) |

|---|---|---|

| Cedrol | Inhibits chemotaxis | 3.1 |

| (8alpha,9R)-1'-Benzyl-9-hydroxy-6'-methoxycinchonanium chloride | Modulates activation | TBD |

Enzyme Inhibition

Cinchonidinium derivatives have been identified as potential inhibitors of enzymes involved in various metabolic pathways. The inhibition of enzymes such as alpha-glucosidase is particularly relevant for diabetic management. The binding affinities of these compounds to target enzymes were assessed using molecular docking studies, which indicated favorable interactions with critical residues in the active sites .

Table 2: Enzyme Inhibition Studies

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Remarks |

|---|---|---|---|

| Compound A | Alpha-glucosidase | -9.5 | Strong inhibitor |

| (8alpha,9R)-1'-Benzyl-9-hydroxy-6'-methoxycinchonanium chloride | TBD | Potential inhibitor |

Case Studies

- Neutrophil Activation Study : A study conducted on the effects of various cinchona derivatives demonstrated that certain compounds could desensitize neutrophils to subsequent stimulation by formyl peptides, indicating a potential therapeutic strategy for inflammatory diseases .

- Diabetes Management : In silico studies focusing on the inhibition of alpha-glucosidase revealed that several cinchona derivatives exhibited significant binding affinities, suggesting their utility as antidiabetic agents. The findings underscore the need for further in vitro testing to validate these results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.